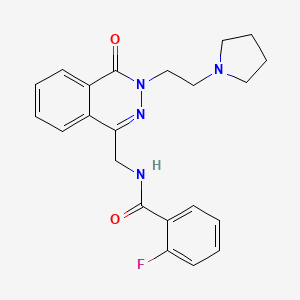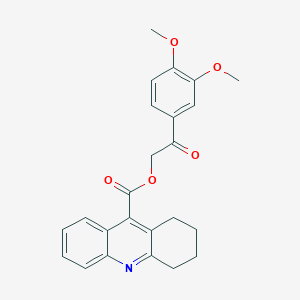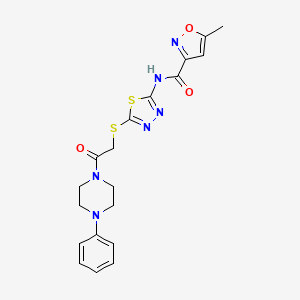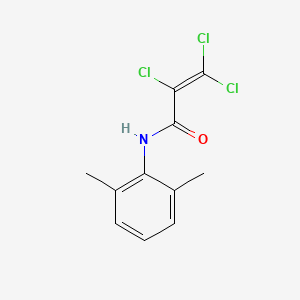![molecular formula C18H21N5OS2 B3007491 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1331213-99-0](/img/structure/B3007491.png)
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5OS2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques: The compound and its derivatives are typically synthesized through reactions involving thiadiazole, piperidine, and acetamide groups. For instance, a related compound was synthesized by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine (Ismailova et al., 2014).
- Structural Characteristics: These compounds often exhibit specific structural features such as twisted planes between acetamide and thiadiazole units, as well as unique intermolecular interactions forming centrosymmetric dimers in crystalline structures.
Biological and Antimicrobial Activities
- Antimicrobial Effects: Many derivatives show significant antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives displayed notable antimicrobial activities against various pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
- Leishmanicidal Activity: Some 1,3,4-thiadiazole derivatives have shown potent leishmanicidal activity, indicating potential applications in treating Leishmaniasis (Foroumadi et al., 2005).
Potential in Drug Development
- Disease Treatment: These compounds have shown promise in the treatment of diseases. For example, a related thiadiazole derivative exhibited anti-diabetic efficacy in vivo, reducing non-fasting glucose levels in diabetic mice models (Rao et al., 2012).
- Antitumor Properties: Derivatives have also been studied for their potential antitumor activities. Some compounds demonstrated promising results in cytotoxicity and antioxidant assays, indicating their potential in cancer treatment (Hamama et al., 2013).
Applications in Chemistry
- Chemical Synthesis: These compounds are used in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical reactions and potential applications in materials science (Krauze et al., 2007).
作用機序
Mode of Action
It is known that the compound contains a thiadiazole ring , which is a common structural motif in many pharmaceuticals and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes at the molecular level would require further investigation.
Biochemical Pathways
Compounds containing a thiadiazole ring have been found to interact with various biochemical pathways . The downstream effects of these interactions would depend on the specific targets of the compound and the nature of the interactions.
Result of Action
The presence of a thiadiazole ring suggests that the compound could have a range of potential effects, depending on its specific targets and the nature of its interactions with these targets .
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-11-3-4-14-15(9-11)26-18(19-14)20-16(24)10-23-7-5-13(6-8-23)17-22-21-12(2)25-17/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGGSSBACZMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

